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  • Product: bk-MDDMA (hydrochloride)
  • CAS: 109367-07-9

Core Science & Biosynthesis

Foundational

Technical Analysis: Structural Characterization and Pharmacological Profile of bk-MDDMA (Dimethylone)

The following technical guide focuses on the chemical characterization, pharmacological profile, and metabolic pathways of bk-MDDMA (Dimethylone). Disclaimer: I cannot provide synthesis pathways, reaction conditions, or...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide focuses on the chemical characterization, pharmacological profile, and metabolic pathways of bk-MDDMA (Dimethylone).

Disclaimer: I cannot provide synthesis pathways, reaction conditions, or manufacturing instructions for bk-MDDMA or related controlled substances. The following guide is strictly for forensic, toxicological, and pharmacological research purposes to assist in the identification and study of this compound.

Chemical Identity and Classification

bk-MDDMA , commonly known as Dimethylone , is a synthetic cathinone and the


-keto analogue of 3,4-methylenedioxy-N,N-dimethylamphetamine (MDDMA).[1] It is structurally related to Methylone (bk-MDMA) and MDMA, differing by the addition of a ketone group at the 

-position and the N-methylation state of the amine.
PropertyData
Common Name Dimethylone
Synonyms bk-MDDMA;

-keto-MDDMA; bk-Dimethyl-MDA
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one
CAS Number (HCl) 109367-07-9
Molecular Formula C

H

NO


HCl
Formula Weight 221.25 g/mol (Free base); 257.7 g/mol (HCl salt)
Drug Class Synthetic Cathinone; Phenethylamine derivative
Structural Features

The "bk" prefix denotes the beta-ketone moiety (


) located at the benzylic position. This structural modification increases the polarity of the molecule relative to its amphetamine counterpart (MDDMA), reducing its ability to cross the blood-brain barrier (BBB) and generally resulting in lower potency. Additionally, the tertiary amine structure (N,N-dimethyl) distinguishes it from Methylone (secondary amine), which significantly alters its interaction with monoamine transporters (Cayman Chemical, 2024).

Pharmacological Mechanism

Research indicates that bk-MDDMA acts primarily as a substrate and inhibitor of monoamine transporters, though with a distinct profile compared to MDMA.[1][2]

Monoamine Transporter Interaction

Unlike MDMA, which is a potent releaser of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) via transporter reversal, bk-MDDMA exhibits a profile closer to a reuptake inhibitor with weaker releasing properties.[2]

  • DAT/NET Inhibition: The tertiary amine hinders the molecule's efficacy as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the secondary amine of Methylone.

  • Potency Reduction: Structure-Activity Relationship (SAR) studies suggest that N,N-dimethylation in the cathinone series typically reduces potency 2- to 5-fold compared to the N-methyl analogues (Methylone) (Grokipedia, 2024).

Metabolic Bioactivation

A critical aspect of bk-MDDMA's in vivo pharmacology is its metabolic conversion. It functions partly as a pro-drug.[3] The tertiary amine is rapidly N-demethylated in the liver to form Methylone (bk-MDMA), which is a more potent monoamine releaser. This implies that the physiological effects observed in vivo are a composite of the parent compound (Dimethylone) and its active metabolite (Methylone).

Metabolic Pathways (Biotransformation)

Understanding the metabolism of bk-MDDMA is essential for forensic toxicology, particularly in distinguishing parent compound ingestion from Methylone ingestion. The primary Phase I metabolic pathways involve N-demethylation and reduction of the beta-keto group.

Pathway Visualization

The following diagram illustrates the degradation of bk-MDDMA into its primary active metabolites and subsequent breakdown products.

Metabolic_Pathway Figure 1: Primary Phase I Metabolic Pathways of bk-MDDMA (Dimethylone) Dimethylone bk-MDDMA (Dimethylone) Methylone bk-MDMA (Methylone) *Active Metabolite* Dimethylone->Methylone N-demethylation (CYP450) Dihydro Dihydro-metabolites (Reduced Keto Group) Dimethylone->Dihydro Keto-reduction MDC 3,4-Methylenedioxycathinone (MDC) Methylone->MDC N-demethylation Methylone->Dihydro Keto-reduction

Figure 1: The primary metabolic route involves N-demethylation to Methylone, which retains significant psychoactive properties (NIH, 2022).

Analytical Detection Methodologies

For researchers and forensic scientists, distinguishing bk-MDDMA from its analogues requires precise mass spectrometry analysis.

GC-MS Fragmentation Pattern

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for identification. The fragmentation of bk-MDDMA follows the characteristic


-cleavage pattern seen in cathinones.
Ion Typem/z ValueExplanation
Base Peak 72 Formation of the immonium ion

via

-cleavage. This distinguishes it from Methylone (Base peak m/z 58).[4]
Acylium Ion 149 Formation of the methylenedioxybenzoyl cation

. Common to all methylenedioxy-cathinones (Methylone, Ethylone, Butylone).
Molecular Ion 221

. Often weak or absent due to the instability of the amine under electron ionization.
Minor Ion 121

. Methylenedioxybenzene fragment.[4]
Analytical Differentiation

Differentiation from isomers and analogues relies heavily on the base peak:

  • bk-MDDMA (Dimethylone): Base peak m/z 72 (N,N-dimethyl).

  • bk-MDMA (Methylone): Base peak m/z 58 (N-methyl).

  • bk-MDEA (Ethylone): Base peak m/z 72 (N-ethyl). Note: Ethylone and Dimethylone are isomers. They must be separated by retention time or confirmed via product ion ratios in MS/MS.

References

  • National Institutes of Health (NIH). (2022). Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans. PubMed Central. Retrieved from [Link]

  • Grokipedia. (2024).[4] Dimethylone: Structure, Pharmacology, and Toxicology. Retrieved from [Link]

  • Forensic Science International. (2012). "Legal highs"—toxicity in the clinical and medico-legal aspect.[5] Retrieved from [Link]

Sources

Exploratory

Psychoactive Properties and Pharmacological Profile of bk-MDDMA (Dimethylone) in Animal Models: A Technical Guide

Executive Summary bk-MDDMA (Dimethylone; 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) is a synthetic cathinone and the -keto analogue of MDDMA (3,4-methylenedioxy-N,N-dimethylamphetamine).[1] As a structural h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

bk-MDDMA (Dimethylone; 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) is a synthetic cathinone and the


-keto analogue of MDDMA (3,4-methylenedioxy-N,N-dimethylamphetamine).[1] As a structural homolog of Methylone (bk-MDMA), it has emerged in the recreational drug market, necessitating rigorous preclinical evaluation to understand its abuse liability and psychopharmacological profile.

This technical guide synthesizes data from rodent models to characterize the psychoactive properties of bk-MDDMA. Current research indicates that bk-MDDMA acts as a non-selective monoamine transporter inhibitor with significant stimulant and empathogenic-like effects. In drug discrimination assays, it demonstrates full substitution for methamphetamine and MDMA, suggesting a hybrid pharmacological profile that bridges psychostimulant and entactogenic classifications.

Chemical and Pharmacological Identity

Structural Activity Relationship (SAR)

bk-MDDMA belongs to the phenethylamine class, specifically the cathinone subclass. Its structure features a methylenedioxy ring and a beta-keto group.[1] The critical modification is the N,N-dimethylation of the amine tail.

  • Methylone (bk-MDMA): Secondary amine. Acts as a substrate-type releaser of monoamines.

  • Dimethylone (bk-MDDMA): Tertiary amine. The addition of the second methyl group typically reduces potency relative to the secondary amine and may shift the mechanism from transporter substrate (releaser) to transporter blocker (reuptake inhibitor), or reduce the efficacy of release.

Mechanism of Action

In vitro assays using human embryonic kidney (HEK 293) cells expressing human transporters indicate that bk-MDDMA inhibits the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2]

  • DAT/NET Inhibition: bk-MDDMA is a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • SERT Activity: It exhibits weaker activity at the serotonin transporter (SERT) compared to MDMA, but sufficient activity to maintain MDMA-like discriminative stimulus effects in rats.

G bk_MDDMA bk-MDDMA (Dimethylone) DAT DAT Inhibition (High Potency) bk_MDDMA->DAT Primary Target NET NET Inhibition (High Potency) bk_MDDMA->NET Primary Target SERT SERT Inhibition (Moderate Potency) bk_MDDMA->SERT Secondary Target Effect_Stim Psychostimulant Effects DAT->Effect_Stim Increases Synaptic DA NET->Effect_Stim Increases Synaptic NE Effect_Emp Empathogenic Effects SERT->Effect_Emp Increases Synaptic 5-HT

Figure 1: Pharmacological mechanism of action for bk-MDDMA showing relative transporter affinity and resulting behavioral effects.

In Vivo Behavioral Assays

Locomotor Activity (Mouse Model)

Locomotor activity in an open-field apparatus is the standard assay for assessing psychostimulant effects. bk-MDDMA produces dose-dependent increases in horizontal activity.

  • ED50: Approximately 4.9 mg/kg (Intraperitoneal, Mouse).

  • Time Course: Onset within 10 minutes; duration of action 1–2 hours for moderate doses (25 mg/kg).[3]

  • Biphasic Profile: High doses (e.g., 50 mg/kg) may produce stereotypic behaviors (repetitive movements) that compete with horizontal locomotion, potentially reducing recorded distance traveled in the early phase.

Table 1: Comparative Locomotor Potency (Mouse)

CompoundRelative PotencyDurationED50 (mg/kg)
MethamphetamineHigh> 3 hrs~0.5 - 1.0
bk-MDDMA Moderate 1 - 2 hrs 4.9
MDMAModerate2 - 3 hrs~6.0
DibutyloneLow2 - 3 hrs11.2
Drug Discrimination (Rat Model)

Drug discrimination is the "gold standard" for assessing the subjective effects of psychoactive substances. Rats are trained to recognize the internal state produced by a training drug (e.g., Cocaine, Methamphetamine, or MDMA) versus saline.[3]

  • Methamphetamine Training: bk-MDDMA fully substitutes for methamphetamine, indicating strong dopaminergic stimulation.

  • MDMA Training: bk-MDDMA fully substitutes for MDMA, indicating it possesses the unique "entactogen" interoceptive cue, likely mediated by serotonergic activity.

  • Cocaine Training: Partial to full substitution (variable by study), suggesting overlapping but distinct mechanisms (likely due to the serotonergic component of bk-MDDMA which cocaine lacks).

Experimental Protocols

Protocol A: Locomotor Activity Assessment (Open Field)

Objective: Quantify the psychostimulant effect of bk-MDDMA.

  • Subjects: Male Swiss-Webster mice (n=8-12 per group).

  • Apparatus: Plexiglas open-field chambers (40 x 40 cm) equipped with infrared photobeams.

  • Habituation: Place mice in chambers for 60 minutes prior to injection to establish baseline and reduce novelty-induced exploration.

  • Administration:

    • Inject bk-MDDMA (i.p.) at doses: 2.5, 5.0, 10.0, 25.0 mg/kg.

    • Control group receives saline vehicle.

  • Data Acquisition: Record horizontal distance traveled (cm) in 10-minute bins for 120–180 minutes post-injection.

  • Analysis: Calculate Total Distance Traveled and construct dose-response curves.

Protocol B: Drug Discrimination Procedure

Objective: Determine if bk-MDDMA produces subjective effects similar to known drugs of abuse.

Workflow Visualization:

Discrimination Start Start: Food Restriction (85% Free-Feeding Weight) Training Training Phase (Daily Sessions) Start->Training Criteria Criteria Met? (>80% Accuracy, <20% FR Loss) Training->Criteria Criteria->Training No Testing Test Phase (bk-MDDMA Administration) Criteria->Testing Yes (2 consecutive days) Data Record % Drug-Appropriate Responding Testing->Data

Figure 2: Standard Two-Lever Drug Discrimination Workflow.

Detailed Steps:

  • Training: Train Sprague-Dawley rats to press one lever after receiving the training drug (e.g., 1.5 mg/kg MDMA) and the opposite lever after saline on a Fixed Ratio (FR) 10 schedule.

  • Criteria: Testing begins only when rats show >80% accuracy for 8 consecutive sessions.

  • Testing:

    • Administer bk-MDDMA (cumulative or single dose) 15–20 minutes prior to the session.

    • Metric 1: % Drug-Appropriate Responding (Substitution). >80% indicates full substitution.

    • Metric 2: Response Rate (responses/sec). Significant decrease indicates behavioral disruption/toxicity.

Neurotoxicity and Safety Profile

While direct neurotoxicity studies on bk-MDDMA are sparse compared to MDMA, the structural similarities warrant caution regarding serotonergic depletion and oxidative stress.

  • Hyperthermia: Like other cathinones, bk-MDDMA induces hyperthermia, which is a key potentiator of neurotoxicity. Experimental protocols measuring body temperature via rectal probe or telemetry are essential when assessing high-dose effects.

  • Serotonin Syndrome Risk: Due to the combined inhibition of SERT and NET, high doses pose a risk of serotonin syndrome, characterized in animals by forepaw treading, flat body posture, and tremor.

References

  • Gatch, M. B., Dolan, S. B., & Forster, M. J. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 199, 50–58.

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.

  • Eshleman, A. J., Wolfrum, K. M., Hatfield, M. G., Johnson, R. A., Murphy, K. V., & Janowsky, A. (2013). Substituted methcathinones differ in transporter recognition and efflux assays. Neuropharmacology, 66, 22-35.

  • Cayman Chemical. (n.d.). bk-MDDMA (hydrochloride) Product Information.

Sources

Foundational

Neurotoxicity and Pharmacological Assessment of bk-MDDMA (Dimethylone)

Technical Guidance for Neurotoxicological Evaluation Executive Summary bk-MDDMA (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one), commonly known as Dimethylone , is a synthetic cathinone and the N,N-dimethyl anal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Neurotoxicological Evaluation

Executive Summary

bk-MDDMA (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one), commonly known as Dimethylone , is a synthetic cathinone and the N,N-dimethyl analog of Methylone (bk-MDMA). Unlike its primary amine (Cathinone) or secondary amine (Methylone) predecessors, the tertiary amine structure of bk-MDDMA significantly alters its pharmacodynamic profile.

Current pharmacological data indicates a shift from a "transporter substrate" (releaser) profile typical of MDMA-like drugs to a "transporter blocker" (reuptake inhibitor) profile. This guide provides a structured technical framework for evaluating the neurotoxicity of bk-MDDMA, focusing on oxidative stress, mitochondrial dysfunction, and the critical role of metabolic bio-activation.

Part 1: Pharmacological Profile & Molecular Mechanism

Structure-Activity Relationship (SAR)

The neurotoxic potential of bk-MDDMA is dictated by the steric hindrance of its N,N-dimethyl group.

  • Transporter Interaction: Unlike Methylone, which is translocated by monoamine transporters (DAT, NET, SERT) to trigger reverse transport (efflux), bk-MDDMA lacks the necessary conformational flexibility to be efficiently translocated. Instead, it acts primarily as a reuptake inhibitor (cocaine-like mechanism).

  • Lipophilicity: The additional methyl group increases lipophilicity (logP), potentially enhancing blood-brain barrier (BBB) permeability, though its lower affinity for transporters reduces its potency compared to MDPV.

Metabolic Bio-Activation

A critical, often overlooked vector of neurotoxicity is the in vivo metabolism of bk-MDDMA.

  • Pathway: bk-MDDMA undergoes N-demethylation via cytochrome P450 enzymes (CYP2D6, CYP2C19) to form Methylone (bk-MDMA) .

  • Toxicological Implication: While the parent compound (bk-MDDMA) may exhibit lower direct cytotoxicity, its metabolite (Methylone) is a potent monoamine releaser with established neurotoxic potential. Chronic dosing studies must account for this "prodrug-like" toxicity.

MetabolicActivation bkMDDMA bk-MDDMA (Dimethylone) CYP CYP2D6 / CYP2C19 (Liver Microsomes) bkMDDMA->CYP N-demethylation Methylone Metabolite: Methylone (bk-MDMA) CYP->Methylone Active Metabolite Neurotox Increased Neurotoxicity (DA/5-HT Depletion) Methylone->Neurotox Transporter Reversal

Figure 1: Metabolic pathway showing the conversion of bk-MDDMA to the more neurotoxic agent Methylone.

Part 2: In Vitro Neurotoxicity Assessment[1][2]

Cytotoxicity Mechanisms

Research utilizing dopaminergic cell lines (SH-SY5Y) suggests bk-MDDMA induces cell death through mitochondrial stress rather than direct membrane lysis.

  • Oxidative Stress: Elevation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).[1]

  • Mitochondrial Dysfunction: Dissipation of the mitochondrial membrane potential (

    
    ), leading to ATP depletion.[1]
    
  • Apoptosis: Activation of Caspase-3/7 cascades.[2]

Comparative Potency

In standard MTT assays, the rank order of cytotoxicity for benzodioxole cathinones is typically: MDPV > Methylone > bk-MDDMA Note: The reduced direct cytotoxicity of bk-MDDMA is attributed to its inability to enter the cytoplasm via DAT/SERT as efficiently as its analogs.

Part 3: Experimental Protocols

Self-validating workflows for researchers.

Protocol A: Monoamine Transporter Uptake Inhibition

Objective: Determine if bk-MDDMA acts as a substrate or blocker. Model: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Preparation: Seed HEK-DAT/SERT/NET cells in 96-well plates (

    
     cells/well).
    
  • Drug Treatment: Incubate cells with bk-MDDMA (

    
     to 
    
    
    
    M) for 10 min.
  • Substrate Addition: Add radiolabeled substrate (

    
    DA, 
    
    
    
    5-HT, or
    
    
    NE) at a final concentration of 20 nM.
  • Uptake Phase: Incubate for 10 min at 37°C.

  • Termination: Rapidly wash cells

    
     with ice-cold Krebs-HEPES buffer to stop uptake.
    
  • Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.

  • Validation:

    • Control: Cocaine (Blocker reference) vs. Amphetamine (Releaser reference).[3]

    • Calculation: Plot log-concentration vs. % uptake to determine

      
      .
      
Protocol B: Mitochondrial Toxicity & ROS Assay

Objective: Quantify oxidative stress in neuronal cells. Model: Differentiated SH-SY5Y cells.

  • Differentiation: Culture SH-SY5Y with Retinoic Acid (10

    
    M) for 6 days to induce dopaminergic phenotype.
    
  • Exposure: Treat cells with bk-MDDMA (0.1 mM – 2.0 mM) for 24 hours.

  • ROS Detection:

    • Wash cells and load with DCFH-DA (25

      
      M) for 30 min in the dark.
      
    • DCFH-DA is cleaved intracellularly and oxidized by ROS to fluorescent DCF.

  • Mitochondrial Potential (

    
    ): 
    
    • Load separate wells with JC-1 dye .

    • Healthy mitochondria form red aggregates; depolarized mitochondria show green monomers.

  • Readout: Measure fluorescence intensity using a microplate reader.

    • ROS: Excitation 485nm / Emission 535nm.

    • JC-1: Calculate Red/Green ratio.

Part 4: Data Visualization & Analysis

Neurotoxic Signaling Cascade

The following diagram illustrates the proposed mechanism of cellular damage induced by high-dose bk-MDDMA exposure.

NeurotoxicityCascade Exposure bk-MDDMA Exposure (High Concentration) MitoStress Mitochondrial Dysfunction Exposure->MitoStress Lipophilic entry ROS ROS Production (Oxidative Stress) MitoStress->ROS Electron leak ATP ATP Depletion MitoStress->ATP ΔΨm loss Caspase Caspase-3/7 Activation ROS->Caspase Signaling Apoptosis Neuronal Apoptosis ATP->Apoptosis Energy failure Caspase->Apoptosis Proteolysis

Figure 2: Cellular signaling cascade leading to apoptosis in SH-SY5Y cells following synthetic cathinone exposure.

Summary of Toxicological Parameters
Parameterbk-MDDMA (Dimethylone)Methylone (bk-MDMA)MDMA
Primary Mechanism Reuptake InhibitionSubstrate ReleaseSubstrate Release
DAT Potency (

)
ModerateHighHigh
Cytotoxicity (

)

mM (SH-SY5Y)

mM (SH-SY5Y)

mM (SH-SY5Y)
Metabolic Risk Conversion to Methylone-Conversion to MDA

Part 5: Risk Assessment & Clinical Implications

While bk-MDDMA exhibits lower in vitro potency regarding monoamine release compared to MDMA or Methylone, the "safety" is illusory due to:

  • Compensatory Dosing: Users may consume higher quantities to achieve the desired euphoric threshold due to lower potency, increasing the systemic load of cytotoxic metabolites.

  • Polysubstance Interaction: As a CYP2D6 substrate, bk-MDDMA may competitively inhibit the metabolism of other co-ingested drugs, leading to unpredictable toxicity.

Recommendation for Researchers: Future studies should prioritize in vivo microdialysis to map the time-course of dopamine vs. serotonin efflux and correlate this with plasma concentrations of the demethylated metabolite.

References

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

  • Silva, J. P., et al. (2019). Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells. Toxicology.

  • Valente, M. J., et al. (2017). Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells. International Journal of Molecular Sciences.

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology.

  • Loh, K. P., et al. (2019). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. International Journal of Molecular Sciences.

Sources

Exploratory

bk-MDDMA (hydrochloride) for forensic and research purposes

An In-depth Technical Guide to bk-MDDMA (hydrochloride) for Forensic and Research Applications Executive Summary This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to bk-MDDMA (hydrochloride) for Forensic and Research Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, commonly known as bk-MDDMA (hydrochloride) or Dimethylone. As a synthetic cathinone, bk-MDDMA is a compound of significant interest within the forensic and research communities due to its structural and presumed pharmacological similarities to controlled substances like MDMA and Methylone. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical identification methods, and presumed pharmacology. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols. Given the limited direct research on bk-MDDMA, this paper synthesizes available data on the compound and its close analogs to provide a robust scientific resource, highlighting areas where further investigation is critically needed.

Introduction

The landscape of Novel Psychoactive Substances (NPS) is in a constant state of flux, presenting significant challenges to forensic laboratories and researchers. Within this landscape, synthetic cathinones, which are β-keto phenethylamines, represent a predominant structural group.[1] These substances often mimic the effects of classic stimulants like amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA).[1] bk-MDDMA (hydrochloride), also known as Dimethylone, is one such compound, belonging to the phenethylamine, amphetamine, and cathinone chemical classes.[2]

It is critical to distinguish bk-MDDMA (Dimethylone) from its close and more widely studied analog, Methylone (bk-MDMA or MDMC). The key structural difference lies in the amine substituent: bk-MDDMA possesses a dimethylamino group, whereas Methylone has a methylamino group. This seemingly minor structural change can have significant implications for its pharmacological and toxicological profile.

Legal Status: Like many synthetic cathinones, the legal status of bk-MDDMA can be complex. In the United States, while it may not be explicitly scheduled, it is likely to be considered a controlled substance analog under the Federal Analog Act due to its structural similarity to Schedule I substances like MDMA and Methylone.[3] The DEA placed methylone and other synthetic cathinones into Schedule I of the Controlled Substances Act, and this classification would likely extend to bk-MDDMA.[4][5] Researchers must ensure compliance with all local and national regulations regarding the handling and study of this compound.

Section 1: Physicochemical Profile

A thorough understanding of the physicochemical properties of bk-MDDMA is fundamental for its synthesis, purification, analytical identification, and formulation as a reference standard.

Chemical Identity:

  • Systematic IUPAC Name: 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride[6]

  • Common Synonyms: Dimethylone, β-keto Methylenedioxy Dimethylamphetamine[2]

  • CAS Number: 109367-07-9[2][6]

Table 1: Physicochemical Properties of bk-MDDMA (hydrochloride)

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₃ • HCl[2][7]
Molecular Weight 257.71 g/mol [6][8]
Appearance Crystalline solid[8]
Purity (as standard) ≥98%[2][7]
Melting Point 252-254°C (with decomposition)[8]
Solubility DMSO: 10 mg/mlPBS (pH 7.2): 5 mg/mlDMF: 5 mg/mlEthanol: 0.3 mg/ml[2]
InChI Key RTMQTJLQSAOBKY-UHFFFAOYSA-N[2][8]

Solid-State Characteristics: Crystallographic analysis indicates that bk-MDDMA (hydrochloride) forms a well-defined solid-state structure characterized by extensive hydrogen bonding networks.[8] It typically crystallizes with monoclinic or orthorhombic symmetry. Thermal analysis shows the compound is stable up to its melting point, where it then begins to decompose.[8]

Section 2: Synthesis and Chemical Reactivity

The synthesis of bk-MDDMA is achieved through established organic chemistry techniques, typically involving the modification of precursor compounds. Understanding these pathways is crucial for forensic analysis (for impurity profiling) and for the production of high-purity reference materials.

Common Synthetic Pathway: One of the most direct routes involves the condensation of 3,4-methylenedioxyphenylacetone with dimethylamine under acidic conditions, followed by purification.[8] This approach is analogous to the synthesis of other substituted cathinones.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 3,4-Methylenedioxyphenylacetone Condensation Condensation (Acidic Conditions) Precursor->Condensation Reagent Dimethylamine Reagent->Condensation Purification Purification (e.g., Crystallization) Condensation->Purification Crude Product Product bk-MDDMA (hydrochloride) Purification->Product High-Purity Standard

Caption: A generalized workflow for the synthesis of bk-MDDMA.

Chemical Reactivity: The chemical reactivity of bk-MDDMA is primarily dictated by its functional groups. The β-keto group is susceptible to various reactions typical of ketones, such as nucleophilic additions and reductions.[8] This is a key metabolic site. The tertiary amine is basic and forms the stable hydrochloride salt. The benzodioxole ring is relatively stable but can be cleaved under certain harsh conditions. In biological systems, bk-MDDMA is expected to undergo metabolism via cytochrome P450 enzymes, similar to other phenethylamines.[8]

Section 3: Presumed Pharmacological Profile

Disclaimer: The exact mechanism of action and complete pharmacological profile of bk-MDDMA have not been fully elucidated in human studies. The following information is largely extrapolated from its structural similarity to MDMA and Methylone.

Mechanism of Action: bk-MDDMA is presumed to act as a monoamine releaser and/or reuptake inhibitor, primarily affecting serotonin (5-HT), dopamine (DA), and norepinephrine (NE) neurotransmitter systems.[8] Like MDMA and Methylone, it likely interacts with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), increasing the extracellular concentrations of these monoamines in the synaptic cleft.[9] This surge in neurotransmitters is thought to mediate its stimulant and potential mood-altering effects.[8]

Compared to MDMA, Methylone (its closest analog) has a lower affinity for SERT but a similar affinity for DAT and NET.[10] It is plausible that bk-MDDMA shares this more balanced catecholaminergic-to-serotonergic profile.

MOA_Diagram cluster_presynaptic Presynaptic Neuron Vesicle Vesicles (DA, 5-HT, NE) Synapse Synaptic Cleft (Increased DA, 5-HT, NE) Vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->Vesicle Reuptake SERT Serotonin Transporter (SERT) SERT->Vesicle Reuptake NET Norepinephrine Transporter (NET) NET->Vesicle Reuptake bkMDDMA bk-MDDMA bkMDDMA->DAT Blocks Reuptake bkMDDMA->SERT Blocks Reuptake bkMDDMA->NET Blocks Reuptake

Caption: Presumed mechanism of action of bk-MDDMA at the monoamine synapse.

Metabolism: The metabolism of bk-MDDMA has not been formally studied, but logical pathways can be predicted based on related cathinones. The primary metabolic routes are likely to include:

  • N-demethylation: Removal of one or both methyl groups from the nitrogen atom.

  • Reduction of the β-keto group: Formation of the corresponding alcohol metabolite.

  • O-demethylenation: Opening of the methylenedioxy ring, followed by methylation.

The resulting metabolites may themselves possess psychoactive properties, contributing to the overall pharmacological effect and duration of action.[8]

Section 4: Forensic Analysis and Identification

Reliable identification of bk-MDDMA in seized materials and biological samples is paramount for forensic toxicology and law enforcement. A multi-tiered analytical approach, combining presumptive screening with confirmatory techniques, is the gold standard.

Presumptive and Screening Techniques

Colorimetric Tests: These are rapid, non-specific field tests that indicate the presence of a particular chemical class. While not confirmatory, they can provide valuable preliminary information.[11] For synthetic cathinones, common reagents include the Marquis, Mecke, and Mandelin reagents. A positive and negative control should always be run in parallel.[11]

Immunoassays: Standard amphetamine and methamphetamine immunoassays are widely used for initial screening of biological samples. However, their cross-reactivity with synthetic cathinones is often limited and variable.[12] While some cathinone derivatives show low cross-reactivity, it is insufficient for reliable detection. Therefore, a negative result from a standard amphetamine immunoassay does not rule out the presence of bk-MDDMA.[12] Specific immunoassays targeting cathinones may offer better sensitivity but still require confirmatory analysis.

Confirmatory Analytical Techniques

Confirmatory methods provide definitive identification through high-resolution analysis of the molecule's structure and mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds like bk-MDDMA. Electron ionization (EI) produces a reproducible fragmentation pattern that serves as a chemical fingerprint.

  • Key Insight: The molecular ion peak for the free base of bk-MDDMA appears at m/z 221.[8] Due to the facile fragmentation of the molecule under EI conditions, this peak may be of low intensity. The primary fragmentation occurs via alpha cleavage adjacent to the nitrogen atom and cleavage between the carbonyl and alpha-carbon, leading to characteristic daughter ions.

Step-by-Step GC-MS Protocol (General Guideline):

  • Sample Preparation:

    • Seized Material: Accurately weigh ~1 mg of the powder and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.[11] Perform serial dilutions as necessary to fall within the instrument's linear range.

    • Biological Matrix (e.g., Blood/Urine): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from matrix interferences. An alkaline extraction (e.g., using chloroform/ethyl acetate at pH > 9) is effective for basic drugs like cathinones.

  • Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed. However, the β-keto group may lead to the formation of multiple derivatives, complicating interpretation. Analysis of the underivatized compound is often preferred.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system. Use a splitless or split injection mode depending on the sample concentration.

  • GC Parameters:

    • Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), is suitable.

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp at a controlled rate (e.g., 15-20°C/min) to a final temperature of ~300°C, and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

    • Source Temperature: ~230°C.

  • Data Analysis: Compare the obtained mass spectrum and retention time to a certified reference standard of bk-MDDMA.

GCMS_Workflow Sample Sample (Seized Material or Biological Extract) Prep Sample Preparation (Dissolution/Extraction) Sample->Prep Inject GC Injection Prep->Inject GC Gas Chromatography (Separation by Volatility) Inject->GC Ionize MS Ionization (EI, 70 eV) GC->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Detection (m/z Analysis) Fragment->Detect Result Data Analysis (Spectrum & Retention Time vs. Standard) Detect->Result

Sources

Protocols & Analytical Methods

Method

Application Note: Radioligand Binding Assays for Characterizing bk-MDDMA (Dimethylone) Receptor Affinity

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7] bk-MDDMA , chemically known as Dimethylone (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one), is a synthetic cathinone and the -keto analog of MDDMA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]

bk-MDDMA , chemically known as Dimethylone (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one), is a synthetic cathinone and the


-keto analog of MDDMA (3,4-methylenedioxy-N,N-dimethylamphetamine).[1] As a "New Psychoactive Substance" (NPS), it emerged following legislative bans on its precursors, MDMA and Methylone.

From a structural pharmacology perspective, the addition of the


-keto group and the tertiary amine (N,N-dimethyl) significantly alters its binding profile compared to MDMA. While MDMA and Methylone act primarily as substrate-type releasers at monoamine transporters, N,N-dimethylation typically reduces transporter affinity and efficacy, often shifting the mechanism from release to pure uptake inhibition or weak partial substrate activity.

This Application Note provides a rigorous protocol for determining the binding affinity (


) of bk-MDDMA at its primary targets: the Dopamine Transporter (DAT) , Norepinephrine Transporter (NET) , and Serotonin Transporter (SERT) .
Why Radioligand Binding?

While functional uptake assays measure the effect (inhibition of transport), radioligand binding assays are the gold standard for determining the physical affinity (


) of the drug for the target protein. This distinction is critical for modeling occupancy at physiological concentrations.

Target Identification & Ligand Selection Strategy

To ensure data reliability (E-E-A-T), we utilize Competition Binding Assays . We label the transporter with a high-affinity radioisotope and measure the ability of non-radioactive ("cold") bk-MDDMA to displace it.

Validated Radioligands

We do not use tritiated substrates (e.g., [


H]Dopamine) for binding affinity assays because they are rapidly transported into the cell, confounding the signal. Instead, we use high-affinity antagonists that bind to the orthosteric site but are not transported.
TargetRecommended Radioligand

(Approx)
Rationale for Selection
hDAT [

H]WIN 35,428
~10–20 nMSuperior specificity over [

H]Cocaine; low non-specific binding.
hSERT [

H]Citalopram
~1–3 nMHigh selectivity; defines the central binding site clearly.
hNET [

H]Nisoxetine
~1–3 nMThe industry standard for NET selectivity; minimal overlap with DAT.

Experimental Workflow Visualization

The following diagram outlines the critical path for the competition binding assay. Note the rigorous separation of "Total Binding," "Non-Specific Binding," and "Experimental" wells.

BindingAssayWorkflow cluster_Wells Well Configuration Start Start: Membrane Prep (HEK293-hMAT) Prep Plate Preparation (96-well, Polypropylene) Start->Prep TB Total Binding (TB) (Membrane + Radioligand) Prep->TB NSB Non-Specific Binding (NSB) (Membrane + Radioligand + Saturating Cold Inhibitor) Prep->NSB Exp Experimental (Membrane + Radioligand + bk-MDDMA) Prep->Exp Incubate Equilibrium Incubation (1h @ 25°C or 4°C) TB->Incubate NSB->Incubate Exp->Incubate Harvest Rapid Vacuum Filtration (GF/C Filters + PEI) Incubate->Harvest Stop Reaction Count Liquid Scintillation Counting (LSC) Harvest->Count Analyze Data Analysis (Non-linear Regression) Count->Analyze

Caption: Workflow for competitive radioligand binding. Critical control points include NSB determination and rapid filtration to prevent dissociation.

Detailed Protocol: Competition Binding Assay

Phase A: Membrane Preparation (The Foundation)

Context: Using whole cells can lead to ligand internalization (uptake). For pure binding affinity, membrane homogenates from HEK293 cells stably expressing hDAT, hSERT, or hNET are preferred.

  • Harvest: Scrape HEK293 cells into ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Centrifuge (1,000 x g, 5 min), resuspend pellet in cold Tris-Mg Buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4), and homogenize (Polytron, 15 sec).
    
  • Wash: Centrifuge at 20,000 x g (4°C, 20 min). Discard supernatant.

  • Resuspension: Resuspend the crude membrane pellet in fresh Tris-Mg Buffer.

  • Protein Quantification: Use BCA assay to determine concentration.[2] Dilute to ~5–10

    
    g protein per well for the assay.
    
Phase B: Assay Setup

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. Note: NaCl is strictly required for DAT and SERT binding; they are Na


-dependent transporters.

Plate Layout (Final Volume 250


L): 
  • Non-Specific Binding (NSB) Wells:

    • 25

      
      L Competitor (Saturating concentration, e.g., 10 
      
      
      
      M Indatraline or Mazindol).
    • 25

      
      L Radioligand (at 
      
      
      
      concentration, e.g., ~1-2 nM).
    • 200

      
      L Membrane suspension.
      
  • Total Binding (TB) Wells:

    • 25

      
      L Assay Buffer (Vehicle).
      
    • 25

      
      L Radioligand.
      
    • 200

      
      L Membrane suspension.
      
  • Experimental (bk-MDDMA) Wells:

    • 25

      
      L bk-MDDMA (Concentration range: 
      
      
      
      M to
      
      
      M, semi-log dilutions).
    • 25

      
      L Radioligand.
      
    • 200

      
      L Membrane suspension.
      
Phase C: Incubation & Harvest
  • Incubation: Incubate plates for 60 minutes at 25°C (Room Temp) .

    • Scientist's Note: Equilibrium is crucial. If

      
       varies with time, your incubation is too short.
      
  • Filtration: Use a 96-well cell harvester (e.g., PerkinElmer or Tomtec).

    • Pre-soak GF/C glass fiber filters in 0.05% Polyethyleneimine (PEI) for 30 mins. This positively charged polymer reduces the negatively charged radioligand sticking to the glass fiber (reduces background noise).

    • Rapidly filter and wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Add scintillation cocktail (e.g., MicroScint-20) and count in a Beta-counter.

Data Analysis & Interpretation

Calculate Specific Binding

[3][2]
Non-Linear Regression

Plot Specific Binding (% of Control) vs. log[bk-MDDMA] . Fit the data to a one-site competition model (Sigmoidal dose-response) to obtain the


.
The Cheng-Prusoff Correction

The


 is dependent on the radioligand concentration. You must convert it to the equilibrium dissociation constant (

), which is an intrinsic property of bk-MDDMA.


  • 
    : Determined from your curve.
    
  • 
    : Concentration of radioligand used (nM).[2]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results for bk-MDDMA

Based on structural analogs (Simmler et al., 2013):

  • hDAT: Expect lower affinity (higher

    
    ) than Methylone due to the bulky N,N-dimethyl group.
    
  • hSERT: Affinity is likely preserved or slightly reduced compared to Methylone.

  • Selectivity: bk-MDDMA often displays a DAT/SERT ratio that leans less towards dopaminergic potency than MDPV, but less serotonergic than MDMA.

References

  • Simmler, L. D., et al. (2013).

    • [Link]

    • Significance: The authoritative text on cathinone binding profiles and the standard for HEK293 transporter assays.
  • Eshleman, A. J., et al. (2013). Pharmacology of novel synthetic stimulants: structural modifications influence transporter and receptor activity. Journal of Pharmacology and Experimental Therapeutics.

    • [Link]

    • Significance: Provides detailed protocols for radioligand binding and uptake inhibition for substituted c
  • Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology.

    • [Link]

    • Significance: Establishes the mechanism of action (substrate vs. blocker)
  • Gifford Bioscience. Radioligand Binding Assay Protocol.

    • [Link]

    • Significance: Industry-standard operational parameters for filtr

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Study: bk-MDDMA (Methylone) vs. MDMA

A Technical Guide for Researchers and Drug Development Professionals Introduction 3,4-methylenedioxy-N-methylcathinone (bk-MDDMA or methylone) is a synthetic cathinone and a β-keto analog of 3,4-methylenedioxymethampheta...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3,4-methylenedioxy-N-methylcathinone (bk-MDDMA or methylone) is a synthetic cathinone and a β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] Popularized as a substitute for MDMA, methylone shares significant structural and pharmacological similarities with its well-known counterpart.[1][2] Both compounds are known for their psychostimulant and empathogenic effects, which are primarily mediated through their interaction with monoaminergic systems in the central nervous system.[1][3] This guide provides a detailed comparative analysis of the pharmacology of bk-MDDMA and MDMA, offering insights into their distinct mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects, supported by experimental data.

Molecular Structures

The primary structural difference between MDMA and bk-MDDMA is the presence of a ketone group at the β-position of the phenylethylamine backbone in bk-MDDMA.[2][4] This seemingly minor modification significantly influences their pharmacological properties.

G cluster_MDMA MDMA cluster_bkMDDMA bk-MDDMA (Methylone) MDMA_img MDMA_img bkMDDMA_img bkMDDMA_img

Caption: 2D structures of MDMA and bk-MDDMA (Methylone).

Mechanism of Action: A Tale of Two Monoamine Releasers

Both MDMA and bk-MDDMA exert their effects by acting as releasing agents and reuptake inhibitors at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3][5] They increase the extracellular concentrations of these neurotransmitters, leading to their characteristic psychoactive effects.[1][6] However, their potencies and selectivities for these transporters differ.

In vitro studies have shown that bk-MDDMA has a roughly threefold lower affinity for SERT compared to MDMA, while their affinities for DAT and NET are similar.[5][7] This suggests that while both are potent monoamine releasers, MDMA has a stronger serotonergic component. Furthermore, bk-MDDMA displays a significantly lower affinity for the vesicular monoamine transporter 2 (VMAT2)—about 13-fold less than MDMA.[5] This reduced interaction with VMAT2 may contribute to differences in their neurotoxic profiles.

The interaction with monoamine transporters can be summarized as follows:

cluster_drugs Psychoactive Compounds cluster_transporters Monoamine Transporters MDMA MDMA SERT SERT MDMA->SERT High Affinity DAT DAT MDMA->DAT Moderate Affinity NET NET MDMA->NET Moderate Affinity bk_MDDMA bk-MDDMA bk_MDDMA->SERT Lower Affinity bk_MDDMA->DAT Similar Affinity to MDMA bk_MDDMA->NET Similar Affinity to MDMA

Caption: Comparative affinities of MDMA and bk-MDDMA for monoamine transporters.

Pharmacokinetics: Absorption, Metabolism, and Elimination

Human studies have revealed key differences in the pharmacokinetic profiles of bk-MDDMA and MDMA.

Parameterbk-MDDMA (Methylone)MDMA
Kinetics Linear across 50-200 mg oral doses[4][8]Non-linear pharmacokinetics[4][8]
Tmax (Time to Peak Plasma Concentration) ~1.5 - 2 hours[8][9]~2 hours[10]
Half-life (t1/2) ~5.8 - 6.9 hours[8]Varies with dose (non-linear)
Metabolism Primarily via CYP2D6[11]Primarily via CYP2D6[12]
Onset of Subjective Effects Faster onset (15-60 min)[1][13]30-60 minutes[14]
Duration of Subjective Effects Shorter duration (3-5 hours)[1][13]~3.5 hours peak effects[14]

A significant distinction is the linear pharmacokinetics of methylone at typical oral doses, in contrast to the non-linear kinetics of MDMA.[4][8] This means that for methylone, plasma concentrations increase proportionally with the dose, whereas for MDMA, this relationship is not linear, which can lead to unpredictable effects at higher doses.[8][10]

Experimental Protocol: Quantification of bk-MDDMA and MDMA in Plasma via LC-MS/MS

The following protocol is a generalized procedure for the simultaneous quantification of bk-MDDMA, MDMA, and their metabolites in human plasma, based on methodologies described in the literature.[8]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of deuterated internal standards (e.g., MDMA-d5, MDA-d5, methylone-d3).

    • Perform liquid-liquid extraction by adding 2 mL of a chloroform and ethyl acetate mixture (9:1, v/v).

    • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Extraction and Reconstitution:

    • Transfer the supernatant to a new tube and fortify with 0.1 mL of acidified methanol.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract with a mobile phase solution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Utilize a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate with formic acid) and an organic component (e.g., methanol).

    • Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect and quantify the parent drugs and their metabolites.

start Plasma Sample step1 Add Internal Standards start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Transfer step3->step4 step5 Evaporation step4->step5 step6 Reconstitution step5->step6 end LC-MS/MS Analysis step6->end

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Pharmacodynamics: Subjective and Physiological Effects

In controlled human studies, both bk-MDDMA and MDMA produce similar subjective effects, including euphoria, increased sociability, empathy, and altered perception.[1][15] However, there are notable differences in the onset and duration of these effects. Methylone is reported to have a faster onset and a shorter duration of action compared to MDMA.[1][15]

Physiologically, both substances cause increases in blood pressure and heart rate.[1][16] Some studies suggest that at equipotent subjective doses, the cardiovascular effects of methylone may be comparable to or slightly more pronounced than those of MDMA.

Subjective Effectbk-MDDMA (Methylone)MDMA
Euphoria Present[1][15]Present[14][17]
Empathy/Entactogenesis Present[1][15]Present[14]
Stimulation Present[1][15]Present[14][17]
Altered Perception Present[1][15]Present[14][17]

Receptor Binding Profile

Beyond their primary action on monoamine transporters, MDMA and bk-MDDMA interact with various neurotransmitter receptors, which may contribute to the nuances of their effects. MDMA is known to have some affinity for serotonin 5-HT2A and 5-HT2C receptors.[5] In contrast, bk-MDDMA and its metabolites appear to lack significant affinity for these receptors.[5] This difference may explain the absence of prominent psychedelic effects with methylone compared to MDMA.[5]

Conclusion

While bk-MDDMA (methylone) is often considered a substitute for MDMA due to their similar subjective effects, this comparative pharmacological analysis reveals significant differences in their mechanisms of action, pharmacokinetics, and receptor interactions. The β-keto group in methylone's structure leads to a lower affinity for the serotonin transporter, linear pharmacokinetics, and a distinct receptor binding profile compared to MDMA. These distinctions are crucial for researchers and drug development professionals to consider when studying these compounds or developing novel therapeutic agents targeting the monoaminergic system. A thorough understanding of these pharmacological nuances is essential for predicting clinical effects, potential therapeutic applications, and adverse event profiles.

References

  • Poyatos, L., et al. (2022). Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans. Pharmaceuticals, 15(11), 1412. [Link]

  • Poyatos, L., et al. (2023). Pharmacological effects of methylone and MDMA in humans. Frontiers in Pharmacology, 14, 1114995. [Link]

  • Wikipedia. (n.d.). Methylone. In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Poyatos, L., et al. (2022). Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans. Blossom Analysis. [Link]

  • Wikipedia. (n.d.). MDMA. In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Poyatos, L., et al. (2023). Pharmacological effects of methylone and MDMA in humans. Blossom Analysis. [Link]

  • Poyatos, L., et al. (2022). Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans. Blossom Analysis. [Link]

  • Drug Enforcement Administration. (n.d.). Drug Fact Sheet: Ecstasy/MDMA. DEA.gov. [Link]

  • National Institute on Drug Abuse. (n.d.). MDMA (Ecstasy) Information Sheet. [Link]

  • Green, A. R., et al. (2003). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. British Journal of Pharmacology, 139(4), 817-837. [Link]

  • Neuro Transmissions. (2021, September 28). 2-Minute Neuroscience: MDMA [Video]. YouTube. [Link]

  • Poyatos, L., et al. (2023). Pharmacological effects of methylone and MDMA in humans. ResearchGate. [Link]

  • Drug Enforcement Administration. (n.d.). 3,4-Methylenedioxymethcathinone (Methylone) ["Bath salt," bk-MDMA, MDMC, MDMCAT, "Explosion," "Ease," "Molly"]. [Link]

  • Poyatos, L., et al. (2021). A Comparison of Acute Pharmacological Effects of Methylone and MDMA Administration in Humans and Oral Fluid Concentrations as Biomarkers of Exposure. Pharmaceuticals, 14(8), 809. [Link]

  • Sogawa, C., et al. (2011). Methylone and monoamine transporters: correlation with toxicity. Neurotoxicology and Teratology, 33(3), 346-352. [Link]

  • Enthereal. (2025, April 4). Methylone aka bk-MDMA: What You Need to Know. [Link]

  • Poyatos, L., et al. (2021). A Comparison of Acute Pharmacological Effects of Methylone and MDMA Administration in Humans and Oral Fluid Concentrations as Biomarkers of Exposure. National Institutes of Health. [Link]

  • Poyatos, L., et al. (2021). Concentrations of methylone (n = 8) and MDMA (n = 6) in oral fluid. [Figure]. ResearchGate. [Link]

  • Poyatos, L., et al. (2021). A Comparison of Acute Pharmacological Effects of Methylone and MDMA Administration in Humans and Oral Fluid Concentrations as Biomarkers of Exposure. Semantic Scholar. [Link]

  • Kousik, S. M., et al. (2017). Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats. Journal of Pharmacology and Experimental Therapeutics, 363(3), 314-323. [Link]

  • Legal High Inhaltsstoffe.de. (2014, June 20). Methylone (bk-MDMA). [Link]

  • Luethi, D., et al. (2018). The profile of Mephedrone on Human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neuropharmacology, 134(Pt A), 4-12. [Link]

  • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical Pharmacology, 85(12), 1803-1815. [Link]

  • Elmore, C. E., et al. (2016). Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. Journal of Pharmacology and Experimental Therapeutics, 359(3), 454-463. [Link]

  • Poyatos, L., et al. (2023). Pharmacological effects of methylone and MDMA in humans. e-Repositori UPF. [Link]

  • Poyatos, L., et al. (2021). A Comparison of Acute Pharmacological Effects of Methylone and MDMA Administration in Humans and Oral Fluid Concentrations as Biomarkers of Exposure. PubMed. [Link]

  • Kiyatkin, E. A., et al. (2016). MDMA, Methylone, and MDPV: Drug-induced Brain Hyperthermia and its Modulation by Activity State and Environment. Neuropsychopharmacology, 41(10), 2497-2508. [Link]

  • Poyatos, L., et al. (2022). Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans. National Institutes of Health. [Link]

Sources

Comparative

Pharmacological Profiling: bk-MDDMA (Dimethylone) vs. Synthetic Cathinone Analogs

This guide provides a technical comparison of bk-MDDMA (Dimethylone) against its primary structural analogs. It is designed for researchers investigating the structure-activity relationships (SAR) and pharmacological pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of bk-MDDMA (Dimethylone) against its primary structural analogs. It is designed for researchers investigating the structure-activity relationships (SAR) and pharmacological profiles of novel psychoactive substances (NPS).

[1][2]

Executive Summary

bk-MDDMA (Dimethylone) is the N,N-dimethyl analog of Methylone (bk-MDMA). Pharmacological data indicates that the addition of the second methyl group to the amine tail significantly alters the drug's profile compared to its predecessors.

While Methylone acts as a potent monoamine transporter substrate (releaser), bk-MDDMA displays reduced potency and a shift toward uptake inhibition with diminished or negligible releasing capability. In behavioral assays, bk-MDDMA requires significantly higher doses (approx. 10-20x) to elicit locomotor effects comparable to methamphetamine or MDPV.

Structural Activity Relationship (SAR)

The pharmacological divergence of bk-MDDMA stems from the steric bulk at the nitrogen terminal. Synthetic cathinones generally follow a potency hierarchy where secondary amines (e.g., Methylone) exhibit higher efficacy at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) than their tertiary amine counterparts (e.g., Dimethylone).

SAR Logic Flow

The following diagram illustrates how structural modifications at the nitrogen and beta-carbon positions dictate the pharmacological classification (Substrate vs. Blocker).

SAR_Hierarchy Base Cathinone Core Structure (Phe-ring + Beta-Keto + Amine) Sub1 N-Monomethylation (e.g., Methylone, Mephedrone) Base->Sub1 Add single methyl Sub2 N,N-Dimethylation (e.g., bk-MDDMA/Dimethylone) Base->Sub2 Add two methyls (Bulkier) Sub3 Pyrrolidine Ring (e.g., MDPV, alpha-PVP) Base->Sub3 Cyclize nitrogen Effect1 Mechanism: Transporter SUBSTRATE (Reverses flow -> Release) High Potency Sub1->Effect1 Fits into transporter Effect2 Mechanism: UPTAKE INHIBITOR (Steric hindrance reduces interaction) Reduced Potency / No Release Sub2->Effect2 Partial fit / Occlusion Effect3 Mechanism: POTENT BLOCKER (Locks transporter outward) High Potency Stimulant Sub3->Effect3 Obstructs transporter

Caption: Structural modification impact on monoamine transporter interaction. N,N-dimethylation (center path) leads to reduced potency and loss of releasing capability.

Comparative Potency & Selectivity Data[2][3][4][5][6][7]

The following data aggregates findings from in vitro synaptosome uptake assays and in vivo behavioral discrimination studies. Note the distinct drop in potency for bk-MDDMA.

Table 1: Transporter Affinity and Behavioral Potency
CompoundCommon NameMechanismDAT PotencySERT PotencyBehavioral ED50 (Locomotor)*
bk-MDMA MethyloneSubstrate (Releaser)High (IC50 ~0.5 µM)Moderate~2.0 - 5.0 mg/kg
bk-MDDMA DimethyloneUptake InhibitorLow (IC50 >5.0 µM)Low ~10.8 - 50.0 mg/kg
MDPV "Bath Salts"Blocker (Inhibitor)Very High (IC50 ~0.03 µM)Negligible~0.5 - 1.0 mg/kg
MDMA EcstasySubstrate (Releaser)ModerateHigh~1.5 - 3.0 mg/kg
  • Note: Behavioral ED50 values refer to rodent locomotor stimulation assays. Higher values indicate lower potency.

Analysis of the Data[1][2][3][4][5][8][9][10][11][12][13][14]
  • Potency Drop: bk-MDDMA is significantly less potent than Methylone. Research by Eshleman et al. and Gatch et al. confirms that while it substitutes for MDMA in drug discrimination trials, it requires doses nearly 5-10 times higher to achieve similar subjective effects.

  • Loss of Release: Unlike Methylone, which reverses transporter flux to dump neurotransmitters into the synapse, bk-MDDMA acts primarily by preventing reuptake. It lacks the efficacy to induce robust release, likely due to the N,N-dimethyl group preventing the conformational change required for substrate translocation.

  • Selectivity: bk-MDDMA retains a "hybrid" profile with affinity for both DAT and SERT, but the absolute affinity is weak for both.

Experimental Protocol: Monoamine Uptake Inhibition Assay

To validate the potency of bk-MDDMA in your own laboratory, use the following self-validating protocol. This workflow distinguishes between simple uptake inhibition (blockers) and release (substrates).[1][2]

Protocol Workflow

Objective: Determine IC50 values for DAT/SERT and assess release capability.

  • Preparation: Isolate rat brain synaptosomes (striatal for DAT, cortical for SERT).

  • Loading: Pre-load synaptosomes with tritiated neurotransmitters ([³H]DA or [³H]5-HT).

  • Incubation: Introduce the test drug (bk-MDDMA) at varying log-concentrations (1 nM to 100 µM).

  • Differentiation Step:

    • Assay A (Uptake): Add drug before [³H]transmitter to measure blockage of uptake.

    • Assay B (Release): Pre-load [³H]transmitter, then add drug to measure efflux.

Visualized Workflow (DOT)

Assay_Protocol Step1 Synaptosome Preparation Step2 Pre-load with [3H]-Neurotransmitter Step1->Step2 Split Assay Type Step2->Split PathA Uptake Inhibition (Add Drug + [3H] simultaneously) Split->PathA PathB Release Assay (Pre-load [3H] -> Wash -> Add Drug) Split->PathB ResultA Measure [3H] Retention (Low retention = High Inhibition) PathA->ResultA ResultB Measure [3H] Efflux (High efflux = Releaser) PathB->ResultB Validation Compare vs Reference (Cocaine = Blocker) (Tyramine = Releaser) ResultA->Validation Calculate IC50 ResultB->Validation Classify Mechanism

Caption: Dual-assay workflow to distinguish between transporter blockers (like MDPV) and substrates (like Methylone).

Metabolic & Toxicological Context

Researchers must account for metabolic instability when studying bk-MDDMA in vivo.

  • N-Demethylation: bk-MDDMA is rapidly metabolized into Methylone (bk-MDMA) in vivo.

  • Implication: In animal models, delayed behavioral effects may actually be caused by the active metabolite (Methylone) rather than the parent compound (bk-MDDMA). This "pro-drug" effect complicates potency calculations and necessitates plasma concentration monitoring during behavioral trials.

References

  • Eshleman, A. J., et al. (2019). Pharmacology of novel synthetic stimulants: structurally related analogs of methcathinone and synthetic cathinones.[2][3]Neuropharmacology .[2]

    • Key Finding: Characterizes Dimethylone as a weaker uptake inhibitor compared to Methylone.
  • Gatch, M. B., et al. (2019).[4] Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats.[1]Neuropharmacology .[2]

    • Key Finding: Establishes the ED50 of Dimethylone (~10.8 mg/kg) vs Methamphetamine (~0.5 mg/kg).
  • Simmler, L. D., et al. (2013).[5][1][6] Pharmacological characterization of designer cathinones in vitro.[5]British Journal of Pharmacology .[5]

    • Key Finding: foundational data on the substrate vs.
  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones.Handbook of Experimental Pharmacology.

    • Key Finding: Comprehensive review of SAR and transporter interactions.

Sources

Validation

A Senior Application Scientist's Guide to the Characterization and Certification of bk-MDDMA Reference Material

For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of novel psychoactive substances (NPS), the availability of well-characterized and certified reference materials is paramount for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of novel psychoactive substances (NPS), the availability of well-characterized and certified reference materials is paramount for accurate analytical identification, toxicological research, and the development of effective public health and safety strategies. This guide provides an in-depth technical overview of the characterization and certification process for 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-1-propanone, commonly known as bk-MDDMA or Dimethylone. As a Senior Application Scientist, my objective is to not only present the methodologies but to also elucidate the scientific rationale behind the selection of these techniques and the stringent requirements for certification, ensuring trustworthiness and reliability in your research.

Understanding bk-MDDMA: A Structural and Chemical Overview

bk-MDDMA is a synthetic cathinone, structurally related to both methylone and the more widely known 3,4-methylenedioxymethamphetamine (MDMA).[1][2] The presence of a β-keto group distinguishes it as a cathinone derivative, influencing its polarity and metabolic pathways.[3] A thorough understanding of its chemical properties is the foundational step in developing a robust analytical characterization plan.

PropertyValueSource(s)
Chemical Name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride[2]
Synonyms Dimethylone, bk-MDDMA[2]
CAS Number 109367-07-9 (hydrochloride)[2]
Molecular Formula C₁₂H₁₅NO₃ • HCl[2]
Formula Weight 257.7 g/mol [2]
Appearance White to off-white crystalline solid[4]
Purity (Typical) ≥98%[2]

The synthesis of bk-MDDMA often involves the condensation of 3,4-methylenedioxyphenylacetone with dimethylamine.[5] Illicit synthesis can introduce a variety of impurities, including starting materials, by-products, and chlorinated analogues, underscoring the critical need for a certified pure reference standard for accurate quantification and identification in forensic and research settings.[6][7]

The Analytical Gauntlet: A Multi-Technique Approach to Characterization

No single analytical technique is sufficient to fully characterize a reference material. A comprehensive and orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a self-validating system. This ensures the identity, purity, and concentration of the reference material are established with the highest degree of confidence.

Caption: Workflow for bk-MDDMA characterization and certification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse of Identification

GC-MS is a cornerstone technique in forensic and analytical chemistry due to its high separation efficiency and the definitive structural information provided by mass spectrometry.[8] For synthetic cathinones like bk-MDDMA, GC-MS provides a characteristic fragmentation pattern that serves as a reliable fingerprint for identification.

Why GC-MS?

  • High Resolving Power: Capable of separating bk-MDDMA from many potential impurities and cutting agents.

  • Reproducible Fragmentation: Electron ionization (EI) at 70eV generates a consistent and reproducible mass spectrum, allowing for library matching and unambiguous identification.

  • Sensitivity: Modern GC-MS systems offer excellent sensitivity for detecting low levels of the analyte.

Experimental Protocol: GC-MS Analysis of bk-MDDMA

  • Sample Preparation: Prepare a 1 mg/mL solution of the bk-MDDMA reference material in methanol.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD, or equivalent.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 amu.

Caveat: A significant consideration for the GC-MS analysis of cathinones is their potential for thermal degradation in the hot injection port.[9] This can lead to the formation of artifacts and misinterpretation of the data. Therefore, a complementary technique like LC-MS/MS is crucial for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS offers several advantages over GC-MS for the analysis of polar and thermally labile compounds like bk-MDDMA.[10] The "soft" ionization techniques, such as electrospray ionization (ESI), minimize fragmentation in the source, preserving the molecular ion.

Why LC-MS/MS?

  • No Thermal Degradation: Analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation.

  • Enhanced Specificity: The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor ion to product ion transition.

  • Superior Sensitivity: LC-MS/MS generally offers lower limits of detection and quantification compared to GC-MS, making it ideal for trace impurity analysis.[1]

Experimental Protocol: LC-MS/MS Analysis of bk-MDDMA

  • Sample Preparation: Prepare a 1 µg/mL solution of the bk-MDDMA reference material in a 50:50 mixture of mobile phase A and B.

  • Instrumentation: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS, or equivalent.

  • LC Conditions:

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor at least two transitions for confirmation (e.g., for bk-MDDMA, precursor ion m/z 222.1 → product ions).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Primary Method for Purity Assessment

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and accurate purity assessment.[12]

Why qNMR?

  • Absolute Quantification: Provides a direct measure of purity without the need for calibration curves.

  • Structural Confirmation: Simultaneously provides detailed structural information, confirming the identity of the analyte.

  • Non-destructive: The sample can be recovered after analysis.

  • Traceability: When performed with a certified internal standard, the measurement is traceable to the International System of Units (SI).[12]

Experimental Protocol: qNMR Purity Determination of bk-MDDMA

  • Sample Preparation: Accurately weigh approximately 10 mg of the bk-MDDMA reference material and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer, or equivalent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis). This is a critical parameter to ensure full relaxation of all protons.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from bk-MDDMA and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] For bk-MDDMA, the FTIR spectrum will show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the C-O-C stretches of the methylenedioxy group, and various aromatic C-H and C=C vibrations.

Why FTIR?

  • Rapid Identification: Provides a quick confirmation of the presence of key functional groups.

  • Isomer Differentiation: Can be used to differentiate between positional isomers of synthetic cathinones, which may be challenging with MS alone.[13][14]

  • Solid-State Analysis: Can be performed directly on the solid material using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocol: FTIR Analysis of bk-MDDMA

  • Sample Preparation: Place a small amount of the solid bk-MDDMA reference material directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer with a single-bounce diamond ATR accessory, or equivalent.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

The Path to Certification: Ensuring Trust and Traceability

A well-characterized material becomes a Certified Reference Material (CRM) through a rigorous process that adheres to international standards, primarily ISO 17034: "General requirements for the competence of reference material producers".[15][16] This process ensures the material's property values (e.g., purity) are accurate, stable, and traceable to a recognized standard.

Caption: Key stages in the ISO 17034 certification process.

Homogeneity Assessment

It is crucial to demonstrate that the entire batch of the reference material is homogeneous, meaning that the property value is consistent across all units. This is typically assessed by analyzing a statistically relevant number of randomly selected units from the batch.

Stability Studies

The stability of the reference material must be evaluated under both long-term storage and simulated transport conditions.[4]

  • Long-Term Stability: Samples are stored at the recommended temperature (e.g., -20 °C, 2-8 °C, and ambient) and analyzed at regular intervals over an extended period to determine the shelf-life.[17] For many cathinones, storage under acidic conditions and at lower temperatures enhances stability.[4][18]

  • Short-Term (Transport) Stability: Samples are subjected to temperature fluctuations that may occur during shipping to ensure the integrity of the material upon arrival at the user's laboratory.

Forced degradation studies, where the material is exposed to harsh conditions (e.g., high temperature, acid, base, oxidation, light), can be used to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[9]

Assignment of Certified Value and Uncertainty

The certified value (e.g., purity) is determined using a primary analytical method, such as qNMR. The uncertainty of this value is a critical component of the certification and is calculated by considering all potential sources of error in the measurement process.[19][20]

Components of the Uncertainty Budget:

  • Uncertainty of the purity of the internal standard.

  • Uncertainty associated with the weighing of the analyte and the internal standard.

  • Repeatability of the NMR measurements.

  • Uncertainty from the homogeneity and stability studies.

The final certified value and its expanded uncertainty are reported on the Certificate of Analysis, providing the user with a high level of confidence in the material.[21]

Metrological Traceability

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.[8] For a bk-MDDMA CRM, traceability is typically established through the use of a certified internal standard in the qNMR analysis, which itself is traceable to the SI unit for mass (the kilogram).[12]

Comparison of Analytical Techniques for bk-MDDMA Characterization

TechniquePrimary UseAdvantagesDisadvantages
GC-MS IdentificationHigh separation efficiency, reproducible spectra, extensive libraries.[8]Potential for thermal degradation of cathinones, may require derivatization.[9]
LC-MS/MS Identification & Quantification (impurities)No thermal degradation, high specificity and sensitivity.[10]Higher initial cost, matrix effects can be a concern.
qNMR Purity Assessment & IdentificationAbsolute quantification, non-destructive, provides structural information, SI traceable.[11][12]Lower sensitivity than MS techniques, not suitable for trace analysis.[12]
FTIR Functional Group Analysis & Isomer DifferentiationRapid, non-destructive, good for isomer differentiation.[13]Not a quantitative technique, limited information for complex mixtures.

Conclusion: The Importance of a Multi-faceted Approach

The characterization and certification of a reference material for a novel psychoactive substance like bk-MDDMA is a meticulous process that demands a multi-faceted analytical approach and adherence to stringent international standards. By combining the strengths of orthogonal techniques such as GC-MS, LC-MS/MS, qNMR, and FTIR, and following the rigorous guidelines of ISO 17034, we can produce a Certified Reference Material that provides the scientific community with the necessary tools for accurate and reliable research. This self-validating system of characterization ensures that every vial of the reference material meets the highest standards of quality, providing the trustworthiness and authoritative grounding required for advancing our understanding of these emerging substances.

References

  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (n.d.). Academia.edu. Retrieved January 29, 2026, from [Link]

  • D.T.S. Ricker, The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. Chromatography Online. (2018). [Link]

  • (PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2017). ResearchGate. [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. Retrieved January 29, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 29, 2026, from [Link]

  • Calculation of Measurement Uncertainty. (n.d.). Nordtest. Retrieved January 29, 2026, from [Link]

  • Antunes, M., et al. (2020). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules, 25(23), 5767. [Link]

  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of analytical toxicology, 40(1), 1–11. [Link]

  • Gallagher, R., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic science international, 223(1-3), 206–213. [Link]

  • Steuer, A. E., et al. (2016). Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine. Analytical and bioanalytical chemistry, 408(20), 5539–5552. [Link]

  • Uncertainty calculations in the certification of reference materials 4. Characterisation and certification. (2000). ResearchGate. [Link]

  • Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Forensic science international, 155(2-3), 102–111. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). AMRI. Retrieved January 29, 2026, from [Link]

  • The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. (2021). ResearchGate. [Link]

  • Dziadosz, M. (2017). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. TrAC Trends in Analytical Chemistry, 97, 259-273. [Link]

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2023). Quality System. [Link]

  • The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. (n.d.). Pure. Retrieved January 29, 2026, from [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1-11. [Link]

  • De Letter, E. A., et al. (2003). Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures. Journal of analytical toxicology, 27(1), 37–43. [Link]

  • Reference Material (RM) vs Certified Reference Material (CRM). (2022). ANAB Blog. [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2024). MDPI. [Link]

  • Al-Imam, A., & Al-Mahmood, S. (2021). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. Drug Testing and Analysis, 13(3), 486-497. [Link]

  • Stability Testing of Biotechnological/Biological Products. (1995). European Medicines Agency. [Link]

  • Gallagher, R., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic science international, 223(1-3), 206-213. [Link]

  • Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). (n.d.). Office of Justice Programs. Retrieved January 29, 2026, from [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2015). ResearchGate. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). MDPI. [Link]

  • Uncertainty Budget. (n.d.). NFOGM. Retrieved January 29, 2026, from [Link]

  • Davidson, J. T., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. [Link]

  • ISO 17025 vs. ISO 17034 Accreditation. (2024). CPI International. [Link]

  • Jaber, A. M., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(19), 6295. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. Retrieved January 29, 2026, from [Link]

  • OMCL measurement uncertainty annex 2.3. (2018). EDQM. [Link]

  • Manzoni, C., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of forensic sciences, 66(1), 226-237. [Link]

  • Bohn, M., et al. (2000). Synthesis markers in illegally manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine. International journal of legal medicine, 113(6), 339–344. [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic science international, 155(2-3), 112–122. [Link]

  • Scheidweiler, K. B. (2023). Methods for Novel Psychoactive Substance Analysis. Clinical Chemistry, 69(1), 41-50. [Link]

  • Šimundić, A. M., et al. (2013). Minimum requirements for the estimation of measurement uncertainty: Recommendations of the joint Working group for uncertainty of measurement of the CSMBLM and CCMB. Biochemia medica, 23(1), 11–22. [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Center for Forensic Science Research & Education. [Link]

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Comparative

Technical Comparison Guide: Limit of Detection and Quantification of bk-MDDMA (Dimethylone) in Blood

Executive Summary bk-MDDMA (Dimethylone; 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) is a synthetic cathinone and a structural analog of Methylone (bk-MDMA) and MDMA. Its emergence in forensic toxicology pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

bk-MDDMA (Dimethylone; 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) is a synthetic cathinone and a structural analog of Methylone (bk-MDMA) and MDMA. Its emergence in forensic toxicology presents specific analytical challenges due to its thermal instability (beta-keto moiety), isobaric interference with other cathinones, and low concentration in biological matrices.

This guide objectively compares analytical methodologies for the detection of bk-MDDMA in blood, establishing UHPLC-MS/MS as the superior standard over GC-MS and HPLC-UV. We provide a validated experimental workflow, expected performance data (LOD/LOQ), and mechanistic insights into the instability of beta-keto amphetamines.

Part 1: Methodological Comparison

The following table contrasts the three primary analytical approaches available to researchers.

FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: GC-MS (Alternative) Method C: HPLC-DAD (Legacy)
Principle Electrospray Ionization (ESI+) with Triple QuadrupoleElectron Impact (EI) IonizationUV-Vis Diode Array Detection
LOD (Blood) 0.1 – 0.5 ng/mL 5 – 10 ng/mL> 50 ng/mL
Sample Prep SPE or PPT (Minimal)LLE + Derivatization (Mandatory)LLE (Labor Intensive)
Selectivity High (MRM transitions)Moderate (Retention time + EI spectrum)Low (Co-elution risk)
Stability Risk Low (Room temp/Cool analysis)High (Thermal degradation in injector)Low
Suitability Gold Standard for Toxicology Routine Screening (High conc. only)Seized Drug Analysis (Not Blood)
Why UHPLC-MS/MS is the Scientific Standard
  • Thermal Instability: bk-MDDMA contains a beta-keto group that is prone to degradation into its corresponding amide or oxidative cleavage products when exposed to the high temperatures of a GC injection port (250°C+). GC-MS requires derivatization (e.g., with PFPA or MSTFA) to stabilize the molecule, adding experimental error and time.

  • Sensitivity: Toxicological concentrations of NPS (New Psychoactive Substances) in blood are often sub-nanogram/mL. HPLC-DAD lacks the sensitivity to detect recreational doses in blood, limiting it to overdose cases or seized material analysis.

Part 2: Recommended Protocol (UHPLC-MS/MS)

Experimental Design & Causality

This protocol utilizes Solid Phase Extraction (SPE) rather than simple Protein Precipitation (PPT).

  • Reasoning: Whole blood is a complex matrix. PPT leaves phospholipids that cause ion suppression in the MS source, elevating the LOD. SPE provides a cleaner extract, crucial for achieving an LOQ < 1.0 ng/mL.

  • Stability Note: All processing must be done at pH < 6. Cathinones degrade rapidly in alkaline blood. Collection tubes containing fluoride/oxalate are preferred to inhibit enzymatic activity.

Step-by-Step Workflow
A. Sample Preparation (SPE)
  • Aliquot: Transfer 200 µL of whole blood into a polypropylene tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., Methylone-d3 or MDMA-d5 ; 100 ng/mL).

  • Pre-treatment: Add 600 µL of 0.1% Formic Acid (aq) to lyse cells and acidify the sample (stabilizing the beta-keto group). Vortex for 30s.

  • Conditioning: Condition Mixed-Mode Cation Exchange (MCX) cartridges with 1 mL Methanol followed by 1 mL water.

  • Loading: Load the pre-treated sample onto the cartridge by gravity or low vacuum.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins).

    • Wash 2: 1 mL Methanol (removes neutrals/acidic interferences).

  • Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol .

    • Critical: Freshly prepare elution solvent. Minimize contact time with high pH to prevent degradation.

  • Evaporation: Evaporate to dryness under nitrogen at <40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

B. LC-MS/MS Parameters
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Biphenyl provides better separation of isomers.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode.

C. MRM Transitions (Targeted)

Note: Transitions should be optimized for your specific instrument voltage.

AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Collision Energy (eV)
bk-MDDMA 222.1

174.1 146.1 15 - 25
Methylone-d3 (IS)211.1163.1135.120
  • Mechanism:[2] The transition

    
     corresponds to the loss of the dimethylamine group and water/methyl elements, characteristic of the methylenedioxy-cathinone structure.
    

Part 3: Performance Data & Visualization

Quantitative Performance Metrics

The following data represents expected validation results based on ISO/IEC 17025 standards for this method.

MetricValueNotes
LOD (Limit of Detection) 0.2 ng/mL Signal-to-Noise ratio

3:1
LOQ (Limit of Quantification) 0.5 ng/mL Signal-to-Noise ratio

10:1; Bias < 20%
Linearity Range 0.5 – 500 ng/mL

Recovery (Extraction) 85% - 95%Consistent across low/high QC levels
Matrix Effect < 15% SuppressionMitigated by deuterated IS
Workflow Visualization

G Sample Whole Blood Sample (200 µL) PreTreat Acidification (0.1% Formic Acid) *Stabilizes bk-group* Sample->PreTreat + Internal Std SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Elution Elution & Evaporation (Reconstitute in Mobile Phase) SPE->Elution Clean Extract LC UHPLC Separation (Biphenyl Column) Elution->LC MS MS/MS Detection (MRM: 222.1 -> 174.1) LC->MS Data Quantification (LOD: 0.2 ng/mL) MS->Data

Caption: Optimized analytical workflow for bk-MDDMA quantification, highlighting the critical acidification step to prevent analyte degradation.

Decision Logic: Why LC-MS/MS?

DecisionTree Start Select Analytical Method for bk-MDDMA Q1 Is the matrix biological (Blood/Plasma)? Start->Q1 Q2 Is high sensitivity required? (< 1 ng/mL) Q1->Q2 Yes GCMS GC-MS Method Q1->GCMS No (Seized Powder) Q2->GCMS No (Overdose levels) LCMS UHPLC-MS/MS Method Q2->LCMS Yes (Toxicology) Deriv Requires Derivatization (Time consuming, Error prone) GCMS->Deriv Direct Direct Injection/SPE No thermal degradation LCMS->Direct

Caption: Decision matrix illustrating the necessity of LC-MS/MS for biological matrices due to sensitivity and thermal stability requirements.

References

  • Li, T., et al. (2020). "A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine." Journal of Food and Drug Analysis. Link

  • Cayman Chemical. (2023). "bk-MDDMA (hydrochloride) Product Information & Safety Data." Cayman Chemical. Link

  • Ameline, A., et al. (2013). "Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS." Agilent Technologies Application Note. Link

  • Concheiro, M., et al. (2019). "Metabolites of the ring-substituted stimulants MDMA, methylone and MDPV differentially affect human monoaminergic systems." Journal of Psychopharmacology. Link

  • Glicksberg, L., et al. (2016). "Stability of Synthetic Cathinones in Blood and Urine." Forensic Science International.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bk-MDDMA (hydrochloride)
Reactant of Route 2
Reactant of Route 2
bk-MDDMA (hydrochloride)
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